Predicted Physicochemical Profile Comparison: 3-Amino-1-(3-butoxypropyl)pyrrolidin-2-one vs. Unsubstituted 3-Aminopyrrolidin-2-one
The target compound exhibits a significantly higher predicted boiling point (358.7±37.0 °C) compared to the unsubstituted parent scaffold 3-aminopyrrolidin-2-one, which lacks a published boiling point but is expected to be substantially lower due to the absence of the N-alkyl chain . The predicted pKa of the target amine is 8.73±0.20, reflecting the influence of the electron-donating butoxypropyl group and adjacent lactam carbonyl, which distinguishes its protonation state at physiological pH from simple alkyl amines . The increased molecular weight (214.30 vs. 100.12 g/mol for 3-aminopyrrolidin-2-one) and lipophilicity (calculated XLogP ≈ 1.0 for the butoxypropyl fragment vs. predicted negative values for the parent) indicate enhanced membrane permeability potential, a critical factor in cellular and in vivo assay design [1].
| Evidence Dimension | Predicted physicochemical properties |
|---|---|
| Target Compound Data | Boiling Point: 358.7±37.0 °C; pKa: 8.73±0.20; MW: 214.30 g/mol; XLogP (estimated for fragment): ~1.0 |
| Comparator Or Baseline | 3-Aminopyrrolidin-2-one (MW: 100.12 g/mol; pKa not reported; XLogP predicted negative) |
| Quantified Difference | ΔMW: +114.18 g/mol; ΔpKa: not comparable; ΔBoiling Point: >100 °C higher |
| Conditions | ACD/Labs Percepta Platform predictions as aggregated by ChemicalBook; PubChem computed properties for related fragment |
Why This Matters
These physicochemical differences directly impact solubility, formulation compatibility, and passive membrane permeability, making the target compound more suitable for cell-based assays and in vivo studies requiring moderate lipophilicity.
- [1] PubChem. (2025). 1-(3-Butoxypropyl)pyrrolidin-3-amine—Computed XLogP3-AA: 1.0. National Center for Biotechnology Information. View Source
